molecular formula C6F9InO6 B1608243 Indium trifluoroacetate CAS No. 36554-90-2

Indium trifluoroacetate

Cat. No.: B1608243
CAS No.: 36554-90-2
M. Wt: 453.86 g/mol
InChI Key: VRDNAHLDDUCBMP-UHFFFAOYSA-K
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Description

Indium trifluoroacetate is a coordination compound with the chemical formula In(CF₃COO)₃. It is a metal-organic compound where indium is coordinated with trifluoroacetate ligands. This compound is known for its applications in various fields, including materials science, catalysis, and as a precursor in chemical vapor deposition processes.

Mechanism of Action

Target of Action

Indium trifluoroacetate, like other trifluoroacetate compounds, primarily targets the liver in mammals . The liver is a vital organ that plays a crucial role in detoxification, protein synthesis, and the production of biochemicals necessary for digestion .

Mode of Action

The interaction of this compound with its primary target, the liver, results in mild liver hypertrophy . This is a condition characterized by an increase in the size of the liver cells, leading to an enlargement of the liver . Biomarker analyses indicate that trifluoroacetate is a weak peroxisome proliferator in rats . Peroxisomes are small, membrane-enclosed organelles that contain enzymes involved in a variety of metabolic reactions, including several aspects of energy metabolism .

Biochemical Pathways

It is known that trifluoroacetate compounds can interfere with the normal functioning of peroxisomes . This could potentially affect various metabolic processes, including lipid metabolism, and the breakdown of certain types of amino acids .

Pharmacokinetics

It is known that indium-111, a radioisotope of indium, is suitable for vectors with longer pharmacokinetic profiles

Result of Action

The primary molecular and cellular effect of this compound’s action is the induction of mild liver hypertrophy . This enlargement of the liver is due to an increase in the size of the liver cells . The effects of trifluoroacetate on the liver are generally mild, even at high doses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, trifluoroacetate is a known and persistent pollutant in the environment . It is highly water-soluble and can be present in water bodies at low concentrations .

Biochemical Analysis

Biochemical Properties

Indium trifluoroacetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating lipid metabolism and inflammation . These interactions can modulate the activity of PPARs, leading to changes in gene expression and metabolic processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate signaling pathways involved in oxidative stress response, leading to the upregulation of antioxidant enzymes . Additionally, it can alter the expression of genes related to lipid metabolism, thereby impacting cellular lipid homeostasis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events . These events can lead to the activation or inhibition of various enzymes, ultimately affecting cellular functions. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions: Indium trifluoroacetate can be synthesized through the reaction of indium oxide or indium hydroxide with trifluoroacetic acid. The reaction typically occurs under reflux conditions, where the indium source is dissolved in an excess of trifluoroacetic acid, followed by heating to facilitate the reaction. The general reaction is as follows:

In2O3+6CF3COOH2In(CF3COO)3+3H2O\text{In}_2\text{O}_3 + 6\text{CF}_3\text{COOH} \rightarrow 2\text{In(CF}_3\text{COO)}_3 + 3\text{H}_2\text{O} In2​O3​+6CF3​COOH→2In(CF3​COO)3​+3H2​O

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Indium trifluoroacetate undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoroacetate ligands can be replaced by other ligands in coordination chemistry.

    Decomposition Reactions: Upon heating, this compound can decompose to form indium oxide and release trifluoroacetic acid.

Common Reagents and Conditions:

    Substitution Reactions: These reactions often require the presence of other ligands and may be facilitated by solvents such as acetonitrile or dichloromethane.

    Decomposition Reactions: Typically occur at elevated temperatures, often in the range of 200-400°C.

Major Products Formed:

    Substitution Reactions: Formation of new indium complexes with different ligands.

    Decomposition Reactions: Formation of indium oxide and trifluoroacetic acid.

Scientific Research Applications

Indium trifluoroacetate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of indium-containing compounds and materials.

    Biology: Investigated for its potential use in biological imaging and as a catalyst in biochemical reactions.

    Medicine: Explored for its potential in drug delivery systems and as a component in radiopharmaceuticals.

    Industry: Utilized in the production of thin films and coatings through chemical vapor deposition processes.

Comparison with Similar Compounds

    Silver Trifluoroacetate (Ag(CF₃COO)): Similar in structure but contains silver instead of indium.

    Copper Trifluoroacetate (Cu(CF₃COO)₂): Contains copper and is used in similar applications such as catalysis and material synthesis.

Uniqueness of Indium Trifluoroacetate: this compound is unique due to the specific properties of indium, such as its ability to form stable complexes and its applications in electronics and optoelectronics. The trifluoroacetate ligands also impart unique reactivity and stability to the compound, making it suitable for various specialized applications.

This compound continues to be a compound of interest in both academic and industrial research due to its versatile applications and unique chemical properties.

Properties

IUPAC Name

indium(3+);2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2HF3O2.In/c3*3-2(4,5)1(6)7;/h3*(H,6,7);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDNAHLDDUCBMP-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[In+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F9InO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379413
Record name Indium trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36554-90-2
Record name Indium trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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